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molecular formula C8H7BrN4S B8663143 4-bromo-2-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)thiazole

4-bromo-2-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)thiazole

Cat. No. B8663143
M. Wt: 271.14 g/mol
InChI Key: NMCTXXPYPRFDEI-UHFFFAOYSA-N
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Patent
US08927582B2

Procedure details

The 4-bromothiazole-2-carbohydrazide (620 mg, 2.8 mmol) and toluene (9 mL) were added to a sealable vial, and N,N-dimethylformamide/N,N-dimethylacetamide complex (920 μL, 6.9 mmol) was added. The mixture was stirred for 5 minutes, then cyclopropyl amine (770 μL, 11 mmol), and acetic acid (160 μL, 2.8 mmol) were added, and the reaction was heated in a microwave reactor at 150° C. for 30 minutes. The solvent was removed under reduced pressure, and the residue purified by flash chromatography (1→7% methanol in methylene chloride) to afford 740 mg of 4-bromo-2-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)thiazole (contaminated with DMF•DMA, but used directly in next step).
Quantity
620 mg
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
770 μL
Type
reactant
Reaction Step Two
Quantity
160 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:3]=[C:4]([C:7]([NH:9][NH2:10])=O)[S:5][CH:6]=1.[CH:11]1([NH2:14])[CH2:13][CH2:12]1.[C:15](O)(=O)C>C1(C)C=CC=CC=1>[Br:1][C:2]1[N:3]=[C:4]([C:7]2[N:14]([CH:11]3[CH2:13][CH2:12]3)[CH:15]=[N:10][N:9]=2)[S:5][CH:6]=1

Inputs

Step One
Name
Quantity
620 mg
Type
reactant
Smiles
BrC=1N=C(SC1)C(=O)NN
Name
Quantity
9 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
770 μL
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
160 μL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography (1→7% methanol in methylene chloride)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC=1N=C(SC1)C1=NN=CN1C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 740 mg
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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